Methyl undec-10-enoate
Methyl undec-10-enoate
Methyl 10-undecenoate is the chain stopper in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET). This helps in tuning the molecular weight of the resulting polyester in a range varying from 10 to 45 kDa.
Methyl 10-undecenoate, also known as methyl 10-undecanoic acid, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 10-undecenoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl 10-undecenoate has been primarily detected in urine. Within the cell, methyl 10-undecenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 10-undecenoate can be biosynthesized from 10-undecenoic acid. Methyl 10-undecenoate has a citrus, earthy, and fatty taste.
Methyl undecenate is a fatty acid methyl ester of 10-undecenoic acid. It has a role as a metabolite. It derives from a 10-undecenoic acid.
Methyl 10-undecenoate, also known as methyl 10-undecanoic acid, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 10-undecenoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl 10-undecenoate has been primarily detected in urine. Within the cell, methyl 10-undecenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 10-undecenoate can be biosynthesized from 10-undecenoic acid. Methyl 10-undecenoate has a citrus, earthy, and fatty taste.
Methyl undecenate is a fatty acid methyl ester of 10-undecenoic acid. It has a role as a metabolite. It derives from a 10-undecenoic acid.
Brand Name:
Vulcanchem
CAS No.:
111-81-9
VCID:
VC21212374
InChI:
InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3
SMILES:
COC(=O)CCCCCCCCC=C
Molecular Formula:
C12H22O2
Molecular Weight:
198.3 g/mol
Methyl undec-10-enoate
CAS No.: 111-81-9
Cat. No.: VC21212374
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Methyl 10-undecenoate is the chain stopper in the polymerization of long-chain aliphatic α,ω-diene through acyclic diene metathesis (ADMET). This helps in tuning the molecular weight of the resulting polyester in a range varying from 10 to 45 kDa. Methyl 10-undecenoate, also known as methyl 10-undecanoic acid, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 10-undecenoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Methyl 10-undecenoate has been primarily detected in urine. Within the cell, methyl 10-undecenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 10-undecenoate can be biosynthesized from 10-undecenoic acid. Methyl 10-undecenoate has a citrus, earthy, and fatty taste. Methyl undecenate is a fatty acid methyl ester of 10-undecenoic acid. It has a role as a metabolite. It derives from a 10-undecenoic acid. |
|---|---|
| CAS No. | 111-81-9 |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.3 g/mol |
| IUPAC Name | methyl undec-10-enoate |
| Standard InChI | InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3 |
| Standard InChI Key | KISVAASFGZJBCY-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCCCCCC=C |
| Canonical SMILES | COC(=O)CCCCCCCCC=C |
| Boiling Point | 248.0 °C |
| Melting Point | -27.5 °C Fp ?27.5 ° 27.5°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator